N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide
Description
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring:
- A 3-(trifluoromethyl)benzoyl moiety.
- A 3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl aniline substituent. This compound is structurally designed to balance electronic and steric effects, with the trifluoromethyl group enhancing lipophilicity and metabolic stability, while the sulfanyl linkage and cyano group modulate electronic properties and intermolecular interactions .
Properties
IUPAC Name |
N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS/c1-14-5-8-19(9-6-14)29-20-10-7-18(12-16(20)13-26)27-21(28)15-3-2-4-17(11-15)22(23,24)25/h2-12H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGEUOTJDKKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the preparation of an intermediate compound, such as 3-bromo-4-cyanobenzene, which is reacted with 4-methylthiophenol under basic conditions to form 3-cyano-4-[(4-methylphenyl)sulfanyl]benzene.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(trifluoromethyl)benzenecarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have indicated that compounds similar to N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide may possess antitumor properties. For instance, derivatives of benzamides have been evaluated for their ability to inhibit specific cancer cell lines, showing promising results in terms of cell proliferation inhibition and apoptosis induction . The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical for drug development.
2. CCR2 Antagonism
Research has demonstrated that trifluoromethyl-substituted compounds can act as antagonists for the CCR2 receptor, which is implicated in various inflammatory diseases and cancer metastasis. The design of such antagonists often involves modifications of benzamide structures to improve selectivity and potency .
Material Science Applications
1. Organic Electronics
Compounds with trifluoromethyl groups are increasingly utilized in organic electronics due to their electron-withdrawing properties, which can enhance charge transport in organic semiconductors. The incorporation of this compound into polymer matrices could improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells by optimizing energy levels and enhancing stability under operational conditions .
Agrochemical Potential
1. Herbicides and Pesticides
The structural characteristics of this compound suggest potential applications in agrochemicals. Compounds containing cyano and trifluoromethyl groups are often investigated for their herbicidal properties due to their ability to disrupt metabolic pathways in plants or pests . Preliminary studies could focus on the efficacy of this compound against specific weed species or pests.
Case Study 1: Antitumor Efficacy
In a clinical trial involving a series of benzamide derivatives, one compound demonstrated significant antitumor activity against breast cancer cell lines. The study reported a dose-dependent response with IC50 values indicating effective inhibition at nanomolar concentrations. Follow-up imaging revealed prolonged survival rates in a subset of patients treated with this compound .
Case Study 2: Organic Electronics Performance
A recent study evaluated the performance of a polymer blend incorporating this compound as an electron transport layer in OLEDs. The devices exhibited improved brightness and efficiency compared to traditional materials, highlighting the potential for this compound in next-generation electronic applications .
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Spectral Analysis
Tautomerism and Stability
- The target compound’s analogs (e.g., compounds [7–9] in ) exhibit thione-thiol tautomerism, stabilized by electron-withdrawing groups like cyano.
- IR spectra confirm absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) in the thione form, a feature shared with structurally related triazoles .
Data Tables
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Substituents (Benzamide) | Sulfanyl Group | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | 3-(trifluoromethyl) | 4-methylphenyl | ~440 (hypothetical) | High lipophilicity, metabolic stability |
| 3,5-Dichloro analog (CAS 306980-63-2) | 3,5-dichloro | 4-methylphenyl | 413.32 | Increased electrophilicity, pKa ~11.16 |
| 3,4-Dichloro analog (CAS 477866-66-3) | 3,4-dichloro | 3-(trifluoromethyl) | 467.29 | Enhanced steric bulk, hydrophobic |
| Flutolanil | 2-(trifluoromethyl) | Isopropoxy | 323.27 | Fungicidal activity, agrochemical use |
Table 2: Spectral Signatures of Related Compounds
| Compound Class | IR Bands (cm⁻¹) | ¹H-NMR Features |
|---|---|---|
| Hydrazinecarbothioamides [4–6] | C=S (1243–1258), C=O (1663–1682) | NH stretches (3150–3319) |
| 1,2,4-Triazoles [7–9] | C=S (1247–1255), NH (3278–3414) | Aromatic protons (δ 7.2–8.5 ppm) |
Biological Activity
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide is a complex chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H15F3N2OS, with a molar mass of approximately 412.43 g/mol. The compound features several key functional groups:
- Cyano group :
- Trifluoromethyl group :
- Sulfanyl moiety :
These structural components contribute to its unique biological activity and interaction with various biological targets.
Research indicates that this compound may function as an inhibitor of specific protein kinases, which play critical roles in cancer cell proliferation and survival. Molecular docking studies suggest that this compound can effectively bind to the active sites of certain enzymes, thereby inhibiting their activity. This mechanism is crucial for understanding its potential therapeutic applications in cancer treatment.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing trifluoromethyl groups have been shown to enhance potency against various cancer cell lines by inhibiting growth and inducing apoptosis. The following table summarizes findings from relevant studies:
Enzyme Inhibition
In addition to its anticancer properties, this compound may inhibit enzymes critical for tumor growth. For example, studies on related benzamide derivatives have demonstrated their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis necessary for DNA replication. This inhibition can lead to reduced cancer cell viability.
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
- Molecular Docking Analysis : Docking simulations indicated that the compound binds effectively to the ATP-binding site of protein kinases, which are often overexpressed in various cancers. This binding is hypothesized to disrupt the phosphorylation process necessary for cancer cell signaling .
Future Directions
Given the promising biological activities observed, further research is warranted to:
- Conduct in vivo studies to evaluate the efficacy and safety profile of this compound.
- Explore structural modifications to enhance potency and selectivity towards specific cancer types.
- Investigate potential combination therapies with existing chemotherapeutic agents to overcome resistance mechanisms.
Q & A
Q. What synthetic routes and purification methods are recommended for preparing N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide?
The synthesis of structurally related benzamides typically involves coupling reactions between aryl halides and amines or thiols under catalytic conditions. For example, in analogous compounds, intermediates like 3-(1,4-diazepan-1-yl)benzonitrile are reacted with arylthiols or halides using palladium or copper catalysts . Purification often employs sequential chromatography: normal-phase (e.g., 10% methanol/dichloromethane) followed by reverse-phase HPLC (e.g., 50% acetonitrile/0.1% aqueous formic acid), yielding products with ~30–48% efficiency . Post-synthesis, rigorous washing with solvents like ethyl acetate removes unreacted precursors.
Q. Which analytical techniques are critical for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : Confirm molecular structure via proton and carbon shifts, particularly for the trifluoromethyl (-CF₃), cyano (-CN), and thioether (-S-) groups .
- LC/MS : Validate molecular weight (e.g., M+H⁺ peaks) and purity .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in studies of similar benzamides with short H-bonds involving fluorine .
- Elemental analysis : Verify stoichiometry of C, H, N, and S.
Q. What are the potential research applications of this compound in medicinal chemistry?
The trifluoromethyl and cyano groups enhance metabolic stability and lipophilicity, making the compound a candidate for:
- Enzyme/receptor modulation : As seen in related trifluoromethylbenzamides studied for antifungal, anticancer, or receptor-binding activity .
- Structural probes : The thioether linkage and aromatic systems enable studies on π-π stacking or sulfur-mediated interactions in protein binding .
Advanced Research Questions
Q. How do short hydrogen bonds involving the trifluoromethyl group influence stability and reactivity?
In crystalline states, the -CF₃ group participates in weak C–H···F interactions (energy: ~-2.15 to -2.89 kcal/mol), which stabilize molecular packing. These bonds are ~30–40% weaker than traditional N–H···O bonds in amides but contribute to lattice rigidity . Computational methods like the PIXEL approach reveal that Coulombic forces dominate these interactions, unlike dispersive forces in other weak contacts . Researchers should account for such interactions in solubility and formulation studies.
Q. How can contradictions in reported biological activities of similar benzamides be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or structural analogs. To address this:
- Dose-response profiling : Compare EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays.
- Structural analogs : Test derivatives with modified substituents (e.g., replacing -CF₃ with -CH₃) to isolate pharmacophoric groups .
- Crystallographic data : Correlate activity with hydrogen-bonding patterns or steric effects observed in X-ray structures .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors, leveraging the compound’s aromatic and electron-withdrawing groups .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales, particularly for flexible regions like the thioether linkage.
Q. How can solubility challenges posed by the trifluoromethyl group be mitigated?
- Co-solvent systems : Use DMSO/PEG mixtures to enhance aqueous solubility without disrupting biological assays .
- Salt formation : Convert the free base to hydrochloride or tosylate salts, as demonstrated in sulfonamide derivatives .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
